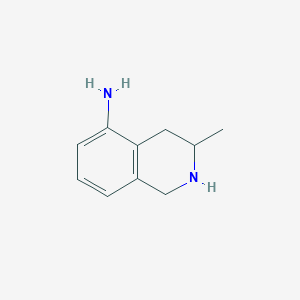

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and more saturated amine derivatives .

Aplicaciones Científicas De Investigación

Antidepressant Effects

Research indicates that 3-MeTIQ exhibits antidepressant-like effects comparable to conventional antidepressants such as imipramine. The mechanism of action is primarily attributed to its reversible inhibition of monoamine oxidase A and B (MAO A/B), enzymes responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition potentially leads to increased levels of these neurotransmitters in the brain, contributing to mood elevation and alleviation of depressive symptoms .

Neuroprotective Properties

3-MeTIQ has been shown to possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. Studies suggest that it can protect nerve cells from oxidative damage linked to neurodegenerative diseases such as Parkinson's disease. The compound's ability to inhibit free radical formation and enhance dopamine metabolism positions it as a promising candidate for therapeutic interventions in neurodegenerative disorders .

Analytical Techniques

To study the pharmacokinetics and biological effects of 3-MeTIQ, sensitive analytical methods are employed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is utilized for the analysis of 3-MeTIQ in biological samples. It allows for precise quantification and characterization of the compound in complex biological matrices .

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

A study demonstrated that 3-MeTIQ could antagonize behavioral syndromes induced by neurotoxins such as MPTP in rodent models. The findings indicated that both enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) showed differential effects on dopamine metabolism, suggesting potential therapeutic applications in treating Parkinson's disease .

Case Study 2: Antidepressant Mechanism Exploration

In another investigation, researchers explored the antidepressant mechanisms of 3-MeTIQ through behavioral assays and neurochemical analyses. The results revealed that administration of 3-MeTIQ significantly increased dopamine levels while reducing oxidative stress markers in treated animals, highlighting its dual role as an antidepressant and neuroprotectant .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl group | Lacks the methyl group at C-3 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at C-1 | Different pharmacological profile |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group attached to nitrogen | Increased lipophilicity affecting bioavailability |

The unique substitution pattern of 3-MeTIQ significantly influences its biological activity compared to its analogs. The methyl group at the third carbon enhances its interaction with molecular targets and contributes to its pharmacological profile .

Mecanismo De Acción

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. This interaction can modulate neurotransmitter levels and influence various physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

- 5-Amino-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and amine group at the 5-position make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Actividad Biológica

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound belonging to the isoquinoline class of alkaloids. Its unique structure, characterized by a tetrahydroisoquinoline core with specific methyl and amine substitutions, has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2, with a molecular weight of approximately 148.21 g/mol. The presence of nitrogen atoms within its cyclic structure contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down monoamines in the brain. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially enhancing mood and cognitive function.

- Cell Signaling Pathways : It influences various cell signaling pathways that regulate cellular metabolism and gene expression. In neuronal cells, it enhances neurotransmitter release, affecting synaptic transmission and plasticity.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Neuroprotective Effects : Studies have demonstrated that the compound can enhance cognitive function and provide neuroprotection in animal models. At low doses, it appears to support brain health by modulating neurotransmitter levels.

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity against various pathogens, making it a candidate for further pharmacological exploration.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Cognitive Enhancement in Animal Models :

- A study involving rodents showed that administration of the compound improved memory retention and learning capabilities. Behavioral tests indicated enhanced synaptic plasticity attributed to increased dopamine levels due to MAO inhibition.

-

Antimicrobial Activity :

- In vitro assays revealed that this compound exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. Further research is necessary to elucidate the exact mechanisms behind this activity.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : Enhance cognitive function and neuroprotection.

- High Doses : May lead to adverse effects such as neurotoxicity or behavioral changes.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Base structure without substitutions | 0.83 |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-am | Methyl substitution at second position | 0.87 |

| 6-Methyl-1,2,3,4-tetrahydroisoquinolin-5-am | Methyl substitution at sixth position | 0.79 |

The methyl group at the 3-position and amine group at the 5-position contribute to its distinct chemical and biological properties compared to other isoquinoline derivatives.

Propiedades

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZYFYVPRWQFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.